(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one
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Overview
Description
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is an organic compound characterized by the presence of bromine, fluorine, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination of 4,5,5-trifluoropent-3-en-2-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Reagents such as hydrogen bromide or water in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition of hydrogen bromide can result in dibromo compounds.
Scientific Research Applications
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Bromo-4,5,5-trifluoropent-3-en-2-one: The (E)-isomer of the compound with different spatial arrangement of atoms.
5-Bromo-4,5,5-trifluoropent-2-en-2-one: A similar compound with a different position of the double bond.
4,5,5-Trifluoropent-3-en-2-one: A compound lacking the bromine atom.
Uniqueness
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its (E)-isomer or other similar compounds.
Properties
IUPAC Name |
(Z)-5-bromo-4,5,5-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3O/c1-3(10)2-4(7)5(6,8)9/h2H,1H3/b4-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEDMNXUUJVIAR-RQOWECAXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/C(F)(F)Br)\F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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